

Application Notes and Protocols for Labeling Monoclonal Antibodies with Reactive Red 120

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Compound of Interest

Compound Name: **Reactive Red 120**

Cat. No.: **B052245**

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Introduction

The covalent labeling of monoclonal antibodies (mAbs) with fluorescent dyes is a cornerstone technique in a wide array of research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. **Reactive Red 120** is a dichlorotriazine-based reactive dye that forms stable, covalent bonds with proteins. The dichlorotriazine moiety reacts with nucleophilic groups on the protein, primarily the ε -amino groups of lysine residues and the N-terminal α -amino group, through a nucleophilic substitution reaction. This process is most efficient under slightly alkaline conditions (pH 8.5-9.5), which ensures that the target amine groups are deprotonated and thus more reactive.^[1] This document provides a detailed protocol for the conjugation of **Reactive Red 120** to monoclonal antibodies, including methods for purification and characterization of the resulting conjugate.

Quantitative Data Summary

Successful antibody conjugation requires careful control of several experimental parameters. The following tables summarize the key properties of **Reactive Red 120** and the recommended starting conditions for labeling a typical IgG monoclonal antibody. Optimization may be required for different antibodies or specific applications.

Table 1: Properties of **Reactive Red 120**

Property	Value
C.I. Name	Reactive Red 120
Molecular Formula	C ₄₄ H ₂₄ Cl ₂ N ₁₄ Na ₆ O ₂₀ S ₆
Molecular Weight	1469.98 g/mol
Reactive Group	Dichlorotriazine (DCT)
Reactivity	Primary Amines (e.g., Lysine)
Excitation Maximum (λ_{ex})	~515 nm (in water)
Emission Maximum (λ_{em})	~620 nm (in water, approximate)

Table 2: Recommended Reaction Conditions for IgG Labeling

Parameter	Recommended Range	Notes
Antibody Concentration	1 - 10 mg/mL	Higher concentrations generally improve labeling efficiency. [1]
Dye:Antibody Molar Ratio	10:1 to 40:1	This is a critical parameter to optimize for the desired degree of labeling (DOL). [1]
Reaction Buffer	50-100 mM Sodium Bicarbonate or Sodium Borate	The buffer must be free of primary amines (e.g., Tris or glycine). [1]
Reaction pH	8.5 - 9.5	Essential for the deprotonation of lysine residues, enhancing their nucleophilicity. [1]
Incubation Temperature	Room Temperature (20-25°C)	
Incubation Time	1 - 2 hours	Longer incubation times may increase the DOL but also risk non-specific labeling or protein aggregation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation, conjugation, and purification of monoclonal antibodies labeled with **Reactive Red 120**.

Preparation of Reagents

- Antibody Preparation:
 - The monoclonal antibody should be of high purity. If the antibody solution contains stabilizers like bovine serum albumin (BSA) or gelatin, they must be removed prior to labeling.
 - The antibody should be in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into a suitable reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5) using dialysis or a desalting column.
 - Adjust the antibody concentration to be within the recommended range of 1-10 mg/mL.
- **Reactive Red 120** Stock Solution:
 - Immediately before use, prepare a stock solution of **Reactive Red 120** in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical concentration is 10 mg/mL.
 - Vortex the solution to ensure the dye is fully dissolved. Reactive dyes can be unstable in solution, so fresh preparation is recommended.

Antibody Labeling Reaction

- Place the prepared antibody solution in a reaction tube.
- While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the **Reactive Red 120** stock solution. The volume to be added will depend on the desired dye-to-antibody molar ratio.
- Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.

- Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring.
- (Optional) To quench the reaction, add a final concentration of 50-100 mM Tris or glycine and incubate for an additional 15-30 minutes. This will react with any remaining free dye.

Purification of the Labeled Antibody

It is crucial to remove any unconjugated **Reactive Red 120** from the labeled antibody. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is a common and effective method for this separation.

- Equilibrate the size-exclusion column with a suitable storage buffer for the antibody (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).
- Carefully load the entire volume of the labeling reaction onto the top of the column resin.
- Allow the sample to enter the resin bed, and then begin eluting with the storage buffer.
- The labeled antibody will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.
- Collect the fraction(s) containing the purified antibody-dye conjugate.

Characterization of the Labeled Antibody

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, should be determined spectrophotometrically.

- Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A_{280}) and at the absorption maximum of **Reactive Red 120** (~515 nm, A_{515}).
- Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The following formula can be used to determine the DOL:

$$DOL = (A_{515} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{515} \times CF_{280})) \times \epsilon_{\text{dye}}]$$

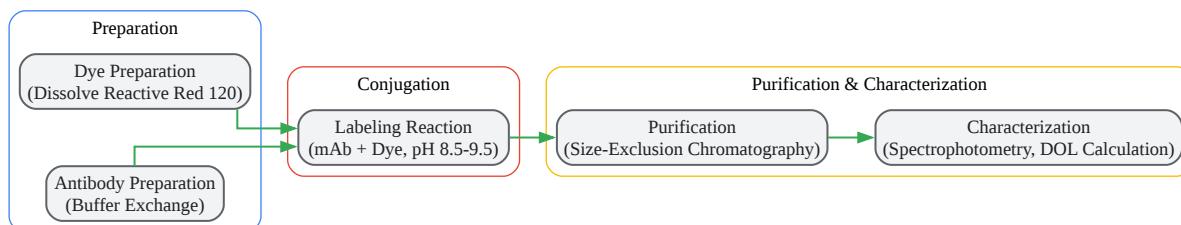
Where:

- A_{515} is the absorbance of the conjugate at 515 nm.
- A_{280} is the absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} is the molar extinction coefficient of **Reactive Red 120** at 515 nm. This should be determined experimentally or obtained from the supplier.
- CF_{280} is a correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 515 nm (A_{280} of free dye / A_{515} of free dye).

For most applications, an optimal DOL for antibodies is between 2 and 10.

Visualizations

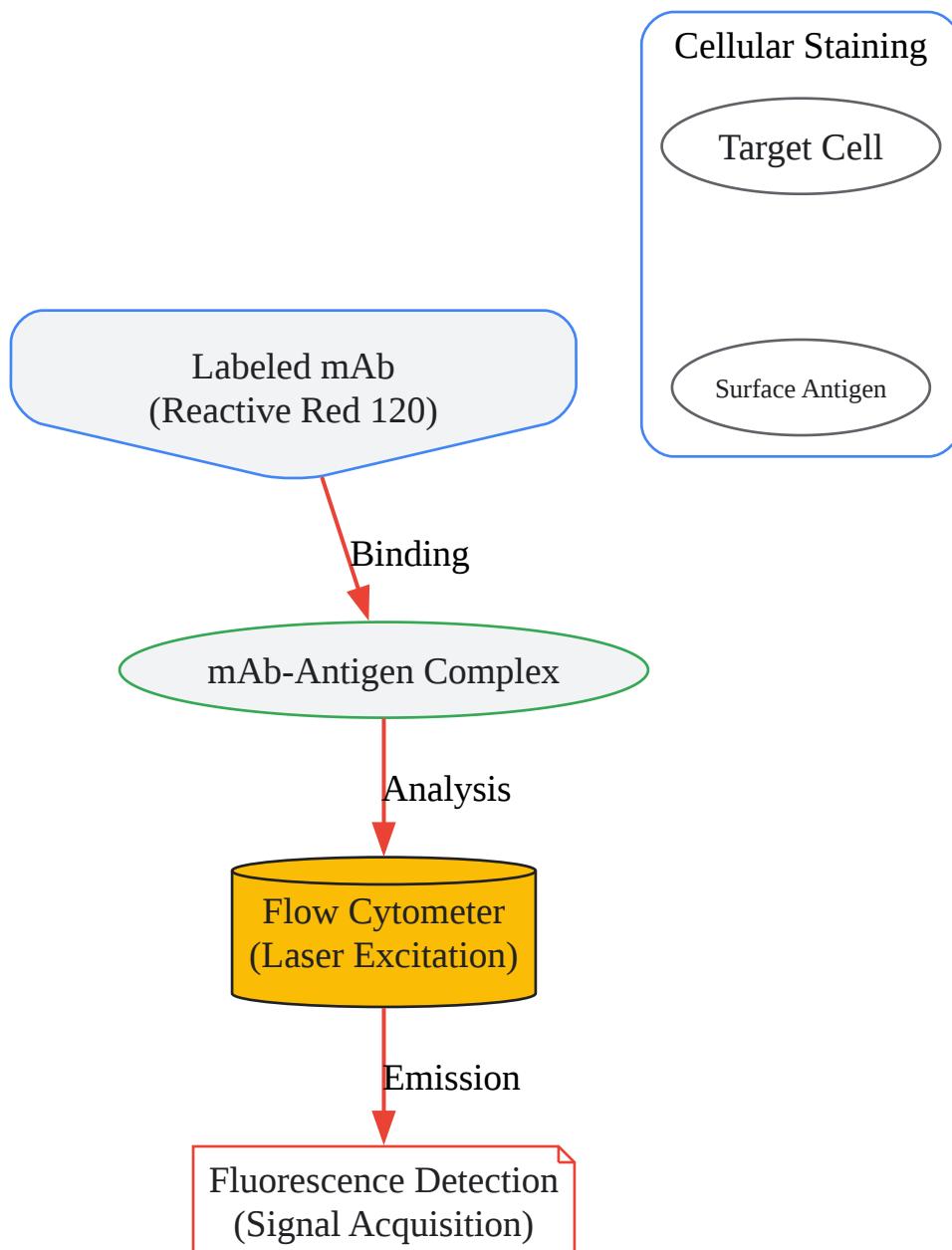
Experimental Workflow Diagram



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Caption: Workflow for monoclonal antibody labeling with **Reactive Red 120**.

Application of Labeled Antibody in Flow Cytometry

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References

- 1. benchchem.com [benchchem.com]
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